The Core Architecture of HER2: An In-depth Technical Guide to its Structure and Domains
The Core Architecture of HER2: An In-depth Technical Guide to its Structure and Domains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is a transmembrane tyrosine kinase receptor that plays a pivotal role in cell growth, differentiation, and survival.[1] Encoded by the ERBB2 gene on chromosome 17, this 185 kDa glycoprotein (B1211001) is a member of the epidermal growth factor receptor (EGFR) family.[1][2] Unlike other members of this family, HER2 is an orphan receptor, meaning it does not have a known direct ligand.[2] Instead, it is the preferred heterodimerization partner for other EGFR family members, and its overexpression is a key driver in the development and progression of several cancers, most notably a subset of breast cancers.[3] A thorough understanding of the HER2 protein's structure and its functional domains is critical for the development of targeted therapeutics. This guide provides a detailed technical overview of the core structural features of HER2, its domains, and the experimental protocols used to elucidate its function.
HER2 Protein Structure and Domains
The HER2 protein is composed of 1255 amino acids and is structurally organized into three major domains: an extracellular domain (ECD), a single-pass transmembrane domain (TMD), and an intracellular domain (ICD) which contains the tyrosine kinase (TK) domain.[1][4]
Extracellular Domain (ECD)
The HER2 ECD is responsible for receptor dimerization. It is composed of approximately 630 amino acids and is further subdivided into four subdomains: I, II, III, and IV.[5][6] Structurally, these subdomains are arranged in a tandem repeat of two L-domains (I and III) and two cysteine-rich furin-like domains (II and IV).[5] A key feature of the HER2 ECD is its fixed, ligand-activated-like conformation, which makes it readily available for dimerization with other HER family members.[5]
Transmembrane Domain (TMD)
The transmembrane domain is a hydrophobic alpha-helical segment that anchors the HER2 protein within the cell membrane.[4] This domain is not merely a passive anchor; it plays a crucial role in receptor activation and signal transduction.
Intracellular Domain (ICD)
The intracellular domain of HER2 is responsible for initiating downstream signaling cascades.[4] This domain houses the tyrosine kinase domain, which is catalytically active and undergoes autophosphorylation upon receptor dimerization. This phosphorylation creates docking sites for various adaptor proteins and enzymes, thereby activating a network of signaling pathways that drive cellular responses.[3]
Quantitative Data on HER2 Protein Domains
The following tables summarize the key quantitative data for the human HER2 protein and its domains.
| Protein/Domain | Amino Acid Residues | Calculated Molecular Weight (kDa) | Notes |
| Full-Length HER2 | 1255 | ~138 | The mature glycoprotein has an apparent molecular weight of ~185 kDa due to glycosylation.[1][2] |
| Extracellular Domain (ECD) | 23-652 | ~70 | The glycosylated form migrates at approximately 100-140 kDa on SDS-PAGE.[2][7] |
| Kinase Domain (for crystallography) | ~696-1022 | ~37 | Boundaries may vary slightly between different expression constructs.[8] |
Key Signaling Pathways
HER2 activation triggers two primary signaling pathways that are crucial for cancer cell proliferation and survival: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway.[3][9]
PI3K/Akt Signaling Pathway
Upon HER2 dimerization and autophosphorylation, the p85 regulatory subunit of PI3K is recruited to the plasma membrane, leading to the activation of the p110 catalytic subunit.[10] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[11] PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[11][12] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, proliferation, and growth.[12]
MAPK/ERK Signaling Pathway
HER2 activation also leads to the recruitment of the adaptor proteins Grb2 and Shc to the phosphorylated receptor.[9] This complex then recruits the guanine (B1146940) nucleotide exchange factor SOS, which activates the small G-protein Ras by promoting the exchange of GDP for GTP.[13] Activated Ras initiates a kinase cascade, sequentially phosphorylating and activating Raf (MAPKKK), MEK (MAPKK), and finally ERK (MAPK).[13][14] Phosphorylated ERK translocates to the nucleus, where it activates transcription factors that regulate gene expression involved in cell proliferation, differentiation, and migration.[13]
Experimental Protocols
Expression and Purification of HER2 Domains
Objective: To produce and purify recombinant HER2 domains for structural and functional studies.
Methodology:
-
Cloning: The DNA sequence encoding the desired HER2 domain (e.g., ECD or kinase domain) is cloned into an appropriate expression vector, such as pET28a(+) for E. coli expression or pFastBacHT for baculovirus expression in insect cells.[8][15] The construct often includes an affinity tag (e.g., 6xHis-tag) to facilitate purification.[15]
-
Expression:
-
E. coli Expression: The expression vector is transformed into a suitable E. coli strain (e.g., Rosetta-II).[16] Protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG).[16] For insoluble proteins expressed as inclusion bodies, a solubilizing agent like sarcosyl may be required.[16]
-
Insect Cell Expression: Recombinant baculovirus is generated and used to infect insect cells (e.g., Sf9 or S2 cells).[5][8] The recombinant protein is then expressed and, if secreted, harvested from the cell culture medium.[5]
-
-
Purification:
-
Cell Lysis: Cells are harvested and lysed to release the protein.
-
Affinity Chromatography: The protein is first purified using affinity chromatography corresponding to the tag (e.g., Ni-NTA for His-tagged proteins).[15]
-
Size-Exclusion Chromatography (SEC): Further purification is achieved by SEC to separate the protein from aggregates and other contaminants.[16]
-
Tag Removal: If necessary, the affinity tag is cleaved using a specific protease (e.g., TEV protease or ULP1).[8][16]
-
X-ray Crystallography of HER2 Domains
Objective: To determine the three-dimensional structure of HER2 domains at atomic resolution.
Methodology:
-
Protein Preparation: Highly pure and concentrated (>90% purity, 5-10 mg/mL) protein is required.[17] The protein solution is centrifuged to remove any aggregates immediately before setting up crystallization trials.[17]
-
Crystallization Screening: The purified protein is mixed with a variety of commercially available or custom-made screening solutions containing different precipitants, buffers, and salts.[16] The hanging drop or sitting drop vapor diffusion method is commonly used.[17]
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of protein, precipitant, and other additives to obtain larger, well-diffracting crystals.[16]
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.[18]
-
Structure Determination: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein is built and refined.[18]
Cryo-Electron Microscopy (Cryo-EM) of HER2 Complexes
Objective: To determine the structure of large HER2 complexes, such as HER2 bound to antibodies.
Methodology:
-
Sample Preparation: The purified HER2 complex (e.g., HER2-trastuzumab-pertuzumab) at a concentration of ~2.4 mg/ml is applied to a glow-discharged cryo-EM grid.[19]
-
Vitrification: The grid is blotted to create a thin film of the sample and rapidly plunged into liquid ethane (B1197151) to vitrify the sample, preserving the protein structure in a near-native state.[19][20]
-
Data Acquisition: The vitrified sample is imaged in a transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.[19] A series of images (movies) are collected at different tilt angles.
-
Image Processing and 3D Reconstruction: The movie frames are aligned, and individual particle images are picked and classified. A 3D reconstruction of the complex is then generated from the 2D class averages.[19]
Western Blot Analysis of HER2 Phosphorylation
Objective: To detect and quantify the phosphorylation status of HER2 and its downstream signaling proteins.
Methodology:
-
Cell Culture and Treatment: HER2-overexpressing cells (e.g., BT-474, SK-BR-3) are cultured and treated with inhibitors (e.g., Tucatinib, Lapatinib) or growth factors for specified times and concentrations.[21][22]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[21]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.[21]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.[22]
-
Immunoblotting:
-
The membrane is blocked with 5% BSA in TBST to prevent non-specific antibody binding.[22]
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-HER2) overnight at 4°C.[22]
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[22]
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.[22] The membrane can be stripped and re-probed for total protein and a loading control (e.g., β-actin) for normalization.[21]
HER2 Kinase Assay
Objective: To measure the enzymatic activity of the HER2 kinase domain and assess the potency of inhibitors.
Methodology:
-
Reaction Setup: The assay is typically performed in a 96-well plate format.[23] Each reaction well contains the HER2 kinase enzyme, a specific substrate (e.g., Poly (Glu4,Tyr1) peptide), ATP, and the test inhibitor at various concentrations in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[24][25]
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a set time (e.g., 60 minutes).[25]
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based assay such as ADP-Glo™.[25]
-
Data Analysis: The luminescence is measured using a microplate reader. The kinase activity is calculated based on the amount of ADP produced, and IC50 values for inhibitors are determined from dose-response curves.[25]
Conclusion
A detailed molecular understanding of the HER2 protein's structure, its distinct domains, and the signaling pathways it governs is fundamental to the ongoing efforts in cancer research and drug development. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for scientists working to unravel the complexities of HER2-driven malignancies and to design more effective targeted therapies. The continued application of these and emerging techniques will undoubtedly lead to further insights into HER2 biology and the development of novel therapeutic strategies to combat HER2-positive cancers.
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- 6. Expression And Purification Of HER2 Extracellular Domain Proteins In Schneider2 Insect Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. documents.thermofisher.com [documents.thermofisher.com]
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